Methyl 12-methoxyhexadecanoate

Description

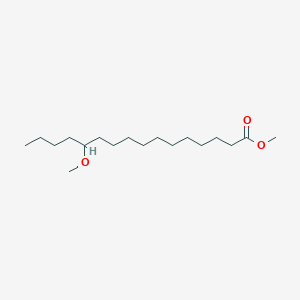

Methyl 12-methoxyhexadecanoate (abbreviated as 12-MeO-16:Me in specialized literature) is a methyl ester derivative of hexadecanoic acid (palmitic acid) featuring a methoxy (-OCH₃) substituent at the 12th carbon position. Its molecular formula is inferred as C₁₈H₃₆O₃, combining the hexadecanoate backbone (C₁₆H₃₂O₂) with a methyl ester group (CH₃O-) and a methoxy substitution. This compound has been identified in pheromone biosynthesis studies, particularly in the moth species Spodoptera littoralis, where methoxy-substituted fatty acid esters play roles in chemical signaling . The methoxy group’s position and electronic effects influence its biological activity and physicochemical properties, making it a subject of interest in organic chemistry and entomology.

Properties

CAS No. |

190075-51-5 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

methyl 12-methoxyhexadecanoate |

InChI |

InChI=1S/C18H36O3/c1-4-5-14-17(20-2)15-12-10-8-6-7-9-11-13-16-18(19)21-3/h17H,4-16H2,1-3H3 |

InChI Key |

YYROUAISVGVRFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCCCCCCC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-methoxyhexadecanoate can be synthesized through the esterification of 12-methoxyhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Functional Groups and Reactivity

Methyl 12-methoxyhexadecanoate contains:

-

Ester group (-COOCH₃): Susceptible to hydrolysis, transesterification, and nucleophilic attack.

-

Methoxy group (-OCH₃): May undergo demethylation or participate in redox reactions.

-

Long hydrophobic chain : Influences solubility and interactions in biological systems .

2.1. Ester Hydrolysis

The ester group can hydrolyze under acidic or basic conditions to yield 12-methoxyhexadecanoic acid and methanol:

This reaction is foundational for modifying the compound in biological or industrial applications.

2.2. Transesterification

In the presence of alcohols and catalysts (e.g., acids or bases), the methyl ester can exchange with other alcohols (e.g., ethanol):

This reaction is critical for tailoring solubility or reactivity in specific applications.

2.3. Methoxy Group Reactivity

The methoxy group (-OCH₃) at the 12th carbon position may participate in:

-

Demethylation : Removal of the -OCH₃ group, potentially via enzymatic or chemical oxidation.

-

Electrophilic substitution : Activation by Lewis acids (e.g., Zn²⁺) for nucleophilic attack, analogous to methanol activation in methyltransferases .

Comparison with Analogous Fatty Acid Esters

| Compound | Key Structural Feature | Unique Property |

|---|---|---|

| Methyl Palmitate | No methoxy group | Higher hydrophobicity |

| Methyl Stearate | 18-carbon chain, no methoxy | Longer-chain stability |

| Methyl Oleate | Double bond in carbon chain | Lower melting point |

| This compound | Methoxy at C12, 16-carbon chain | Enhanced solubility, site-specific reactivity |

This methoxy substitution distinguishes its reactivity and biological interactions compared to simpler esters .

Research Gaps

The provided sources lack detailed kinetic data, mechanistic studies, or biological activity profiles for this compound. Further investigations are needed to:

Scientific Research Applications

Methyl 12-methoxyhexadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl 12-methoxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Methoxy-Substituted Esters

- Methyl 11-Methoxyhexadecanoate (11-MeO-16:Me) Shares the same hexadecanoate backbone but with a methoxy group at the 11th position. Demonstrated in pheromone gland studies of Spodoptera littoralis, highlighting positional isomerism’s impact on biological specificity .

Hydroxy-Substituted Esters

- Methyl 12-Hydroxyoctadecanoate Features a hydroxyl (-OH) group at the 12th position on an octadecanoate (C₁₈) backbone. Molecular formula: C₁₉H₃₈O₃; used in pharmaceutical quality control and analytical method validation due to its stability .

- Methyl 12-Hydroxydodecanoate Shorter chain (C₁₂) with a hydroxyl group at the terminal position. Molecular formula: C₁₃H₂₆O₃; applications in polymer and surfactant synthesis .

Methyl-Branched Esters

- Methyl 14-Methylhexadecanoate A branched-chain ester with a methyl group at the 14th carbon. Molecular formula: C₁₈H₃₆O₂; structural isomerism alters melting points and solubility compared to linear esters .

- 12-Methylhexadecanoic Acid The carboxylic acid precursor, emphasizing the role of esterification in modulating volatility and reactivity .

Keto-Substituted Esters

- Methyl 12-Oxooctadecanoate Contains a ketone group at the 12th position on an octadecanoate chain. Molecular formula: C₁₉H₃₆O₃; utilized in synthesizing hexahydrothioxotetrazine derivatives for materials science .

Comparative Data Table

Functional and Positional Effects

- Positional Isomerism : Shifting the methoxy group from C12 to C11 (as in 11-MeO-16:Me) alters interaction with biological receptors, underscoring the precision required in pheromone activity .

- Chain Length: Extending the chain from C16 (hexadecanoate) to C18 (octadecanoate) increases hydrophobicity, as seen in Methyl 12-Hydroxyoctadecanoate, enhancing its utility in lipid-based formulations .

- Functional Groups : Hydroxyl groups increase polarity and hydrogen-bonding capacity, making hydroxy-substituted esters more suitable for aqueous applications compared to methoxy derivatives .

Q & A

Q. What are the established methods for synthesizing Methyl 12-methoxyhexadecanoate with high purity?

this compound can be synthesized via esterification of 12-methoxyhexadecanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Critical parameters include temperature control (60–80°C), reaction time (6–12 hours), and post-reaction purification using fractional distillation or column chromatography. Purity (>98%) should be confirmed via GC-MS or NMR, referencing protocols for structurally similar esters like methyl dodecanoate .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at 4°C to prevent oxidation or hydrolysis. Avoid contact with strong oxidizing agents. Stability assessments should include periodic FT-IR or HPLC analysis to detect degradation products. Compatibility with common solvents (e.g., dichloromethane, methanol) is inferred from analogous methyl esters .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : To determine molecular weight and fragmentation patterns.

- ¹H/¹³C NMR : For structural confirmation (e.g., methoxy group at C12: δ ~3.3 ppm in ¹H NMR).

- FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and methoxy (~2850 cm⁻¹) functional groups. Cross-validate results with databases like NIST Chemistry WebBook for analogous esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting point, vapor pressure) for this compound?

Discrepancies may arise from impurities or measurement methodologies. Use differential scanning calorimetry (DSC) for precise melting point determination and static/vapor-pressure osmometry for vapor pressure. Compare results with structurally similar compounds (e.g., methyl tetradecanoate, ΔHvap ~60 kJ/mol) and apply the Clausius-Clapeyron equation for validation .

Q. What experimental designs are optimal for studying the ecological impact of this compound in aquatic systems?

- Acute toxicity assays : Use Daphnia magna or Danio rerio models, following OECD Guidelines 202/203.

- Biodegradation studies : Monitor via LC-MS under OECD 301B conditions (28-day aerobic degradation).

- Bioaccumulation potential : Estimate log Kow via shake-flask method and compare with regulatory thresholds (e.g., REACH). Reference safety data for analogous esters (e.g., methyl dodecanoate, low ecological risk) .

Q. How can researchers address inconsistencies in spectral data (e.g., NMR shifts) between synthesized batches?

Batch-to-batch variability may stem from residual solvents or stereochemical impurities. Implement:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals.

- Chiral HPLC : If stereocenters are present.

- Elemental analysis : Confirm C/H/O ratios. Cross-reference with high-purity standards (e.g., methyl hexadecanoate-d31, >98% purity) and apply multivariate statistical analysis to identify outlier batches .

Q. What methodologies are suitable for investigating the compound’s interactions with lipid membranes?

- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer interactions.

- Fluorescence anisotropy : Use DPH or Laurdan probes to evaluate membrane fluidity.

- Molecular dynamics simulations : Parameterize force fields using thermodynamic data (e.g., ΔG of insertion) .

Methodological Considerations

Q. How should researchers design a 12-month study to evaluate the compound’s role in lipid metabolism pathways?

- In vitro models : Use HepG2 or 3T3-L1 cell lines with lipidomics profiling (LC-MS/MS).

- Dose-response assays : Optimize concentrations (1–100 µM) based on cytotoxicity screening (MTT assay).

- Mechanistic validation : Apply siRNA knockdown of key enzymes (e.g., acyltransferases) to confirm metabolic pathways. Ensure statistical power via triplicate replicates and ANOVA analysis .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

- Process optimization : Use flow chemistry for heat management and reduced side reactions.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy.

- Purification : Transition from column chromatography to fractional crystallization for cost efficiency. Reference safety protocols for handling large volumes of methanol/acid catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.